1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one
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Overview
Description
1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone is an organic compound characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone typically involves the nitration of a pyridine derivative followed by coupling with an amino-substituted phenyl ring. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. The coupling reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Nitro-4-aminopyridine: Similar structure with a nitro group on the pyridine ring.
4-Nitroaniline: Contains a nitro group and an amino group on a phenyl ring.
3-Nitropyridine: A simpler structure with only a nitro group on the pyridine ring.
Uniqueness: 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone is unique due to the combination of a nitro-substituted pyridine ring and an amino-substituted phenyl ring, providing a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61963-86-8 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[4-[(3-nitropyridin-2-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H11N3O3/c1-9(17)10-4-6-11(7-5-10)15-13-12(16(18)19)3-2-8-14-13/h2-8H,1H3,(H,14,15) |
InChI Key |
AMGDADWZZVMVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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